molecular formula C24H21N3O5S2 B13930524 2-(4-methoxyphenylsulfonamido)-4-methyl-N-(4-phenoxyphenyl)thiazole-5-carboxamide

2-(4-methoxyphenylsulfonamido)-4-methyl-N-(4-phenoxyphenyl)thiazole-5-carboxamide

Cat. No.: B13930524
M. Wt: 495.6 g/mol
InChI Key: MXWCMKQPDYDQCX-UHFFFAOYSA-N
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Description

2-(4-methoxyphenylsulfonamido)-4-methyl-N-(4-phenoxyphenyl)thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its complex structure, which includes a thiazole ring, a methoxyphenylsulfonamido group, and a phenoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-(4-methoxyphenylsulfonamido)-4-methyl-N-(4-phenoxyphenyl)thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Methoxyphenylsulfonamido Group:

    Attachment of the Phenoxyphenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, to attach the phenoxyphenyl group to the thiazole ring.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(4-methoxyphenylsulfonamido)-4-methyl-N-(4-phenoxyphenyl)thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-methoxyphenylsulfonamido)-4-methyl-N-(4-phenoxyphenyl)thiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenylsulfonamido)-4-methyl-N-(4-phenoxyphenyl)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

2-(4-methoxyphenylsulfonamido)-4-methyl-N-(4-phenoxyphenyl)thiazole-5-carboxamide can be compared with other similar compounds, such as:

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Sulfonamido Compounds: Compounds with sulfonamido groups attached to different aromatic rings.

    Phenoxyphenyl Compounds: Compounds with phenoxyphenyl groups but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which may differ from those of other similar compounds.

Properties

Molecular Formula

C24H21N3O5S2

Molecular Weight

495.6 g/mol

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-N-(4-phenoxyphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C24H21N3O5S2/c1-16-22(33-24(25-16)27-34(29,30)21-14-12-18(31-2)13-15-21)23(28)26-17-8-10-20(11-9-17)32-19-6-4-3-5-7-19/h3-15H,1-2H3,(H,25,27)(H,26,28)

InChI Key

MXWCMKQPDYDQCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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